12(R)-HEPE

Neuroscience Lipid Signaling Stereochemistry

12(R)-HEPE (12(R)-hydroxyeicosapentaenoic acid; CAS 109430-12-8) is a monohydroxy fatty acid belonging to the eicosanoid class of specialized pro‑resolving lipid mediators. Derived from the omega‑3 fatty acid eicosapentaenoic acid (EPA), it contains a single hydroxyl group with defined (R)‑stereochemistry at carbon‑12.

Molecular Formula C20H30O3
Molecular Weight 318.4 g/mol
Cat. No. B1200121
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name12(R)-HEPE
Synonyms12-HEP
12-hydroxy-5,8,10,14,17-eicospentaenoic acid
12-hydroxy-5,8,10,14,17-eicospentaenoic acid, (E,Z,Z,Z,Z)-isomer
12-hydroxyeicosapentaenoic acid
Molecular FormulaC20H30O3
Molecular Weight318.4 g/mol
Structural Identifiers
SMILESCCC=CCC=CCC(C=CC=CCC=CCCCC(=O)O)O
InChIInChI=1S/C20H30O3/c1-2-3-4-5-10-13-16-19(21)17-14-11-8-6-7-9-12-15-18-20(22)23/h3-4,7-11,13-14,17,19,21H,2,5-6,12,15-16,18H2,1H3,(H,22,23)
InChIKeyMCRJLMXYVFDXLS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

12(R)-HEPE: Stereochemically Defined Omega‑3 Lipid for Neurophysiological and Inflammatory Pathway Research


12(R)-HEPE (12(R)-hydroxyeicosapentaenoic acid; CAS 109430-12-8) is a monohydroxy fatty acid belonging to the eicosanoid class of specialized pro‑resolving lipid mediators [1]. Derived from the omega‑3 fatty acid eicosapentaenoic acid (EPA), it contains a single hydroxyl group with defined (R)‑stereochemistry at carbon‑12 [1]. Unlike its more prevalent 12(S)‑counterpart, which is produced enzymatically in mammalian systems, 12(R)-HEPE was first isolated from the eggs of the sea urchin Strongylocentrotus purpuratus, indicating a distinct biosynthetic pathway with potential evolutionary and functional implications [1].

Stereochemically pure (R)-enantiomer for stereospecific signaling studies
Derived from sea urchin (12R)-LOX pathway, distinct from mammalian 12(S)-HEPE
Enables exogenous tracer applications without endogenous 12(S)-LOX interference

Why 12(R)-HEPE Cannot Be Substituted by Racemic (±)12‑HEPE or the 12(S) Enantiomer


Interchanging 12(R)-HEPE with racemic (±)12‑HEPE or the 12(S) enantiomer is scientifically unsound due to documented stereospecific divergence in biological activity. While (±)12‑HEPE (a 1:1 mixture of R and S isomers) is often studied as a bulk oxylipin, its activity is known to be predominantly mediated by the 12(S) isomer in mammalian systems . Direct evidence from neuronal models demonstrates that the R and S isomers exert opposing modulatory effects on neuropeptide signaling—12(S)-HPETE potentiates FMRFamide action by 60%, whereas 12(R)-HPETE reduces the response by 30% [1]. Thus, using racemic material introduces an uncontrolled variable that may mask, dilute, or even reverse the stereospecific effects of the 12(R) isomer, compromising experimental reproducibility and data interpretation.

Target
Substitute
Risk
12(R)-HEPEpure (R)-enantiomer
Racemic (±)12‑HEPE1:1 R/S mixture
Opposing stereospecific effects may dilute or reverse the 12(R) signal; uncontrolled variable in neuronal assays
12(R)-HEPE
12(S)-HEPEmammalian 12(S)-LOX product
Documented functional opposition: 12(S) potentiates while 12(R) reduces neuropeptide response; direction of modulation may invert
12(R)-HEPEbiosynthetic tracer utility
Racemic or 12(S)-HEPE
Inability to discriminate (12R)- vs (12S)-LOX pathways; tracer specificity lost with racemic or 12(S) material

Quantitative Differentiation of 12(R)-HEPE: Stereospecific Activity and Physicochemical Properties


12(R)-HEPE vs. 12(S)-HPETE: Opposing Stereospecific Modulation of Neuropeptide Signaling

In a head‑to‑head comparison using cultured Aplysia sensory neurons, the 12(R)‑HPETE diastereomer (the hydroperoxide precursor analogue of 12(R)-HEPE) reduced the subsequent neuronal response to the neuropeptide FMRFamide by 30%, whereas 12(S)-HPETE potentiated the response by 60% [1]. This stark functional opposition underscores that stereochemistry at C‑12 is not merely incidental but dictates the direction and magnitude of lipid‑mediated neuromodulation. The observed 90‑percentage‑point divergence in efficacy between the R and S isomers provides a clear rationale for selecting the stereochemically pure 12(R) enantiomer for studies where neuronal excitability or neuropeptide signaling pathways are under investigation.

Stereospecific neuronal modulation
Head-to-head
12(R)-HPETE 30% reduction in FMRFamide response
12(S)-HPETE 60% potentiation
Reported opposing neuromodulation context: stereochemistry dictates signal direction
Aplysia sensory neurons; FMRFamide submaximal dose
Neuroscience Lipid Signaling Stereochemistry

12(R)-HEPE vs. 12(S)-HEPE: Distinct Biosynthetic Origin Enables Pathway‑Specific Tracer Studies

12(R)-HEPE is synthesized from EPA via a specific (12R)‑lipoxygenase activity identified in sea urchin eggs, a pathway distinct from the mammalian 12(S)‑lipoxygenase that produces 12(S)-HEPE [1]. In contrast, 12(S)-HEPE is the predominant enzymatic product in mammalian neutrophils and platelets [2]. This phylogenetic and enzymatic divergence allows investigators to use 12(R)-HEPE as an exogenous tracer or stereochemically defined substrate to dissect pathway‑specific metabolism without interference from endogenous mammalian 12(S)‑lipoxygenase activity. The racemic (±)12‑HEPE mixture, formed non‑enzymatically, cannot provide this level of source discrimination .

Biosynthetic pathway origin
Reported
12(R)-HEPE Sea urchin (12R)-LOX pathway
12(S)-HEPE Mammalian 12(S)-LOX pathway
Enables exogenous tracer studies without endogenous 12(S)-LOX interference
Phylogenetic pathway divergence; supports source-discrimination assays
Lipidomics Enzymology Tracer Studies

12(R)-HEPE: Defined Solubility Profile for Aqueous and Organic Formulation Compatibility

Empirically determined solubility values provide critical guidance for in vitro and in vivo formulation. 12(R)-HEPE is miscible with organic solvents DMF, DMSO, and ethanol, and exhibits measurable aqueous solubility of 2 mg/mL in 0.1 M Na₂CO₃ and 0.8 mg/mL in PBS (pH 7.2) [1]. This profile enables researchers to confidently select appropriate solvent systems for stock preparation and dilution series. While comparable solubility data for the pure 12(S) enantiomer are not routinely disclosed, the racemic mixture is reported to have similar solubility characteristics, though the presence of both isomers may alter precipitation behavior at high concentrations .

Solubility profile
Data to verify
PBS (pH 7.2): 0.8 mg/mL
0.1 M Na₂CO₃: 2 mg/mL
DMF/DMSO/EtOH: miscible
Supports formulation selection for reproducible dosing
Vendor-reported data; validate in assay buffer
Formulation Solubility Assay Development

12(R)-HEPE Commercial Availability at >98% Purity for Stereochemically Rigorous Studies

Commercially sourced 12(R)-HEPE is available with a guaranteed purity of ≥98% , as verified by chiral‑phase HPLC that resolves the 12(R) enantiomer from the 12(S) isomer and other hydroxylated EPA derivatives . This high level of chemical and stereochemical purity ensures that observed biological effects can be confidently attributed to the 12(R) enantiomer alone, eliminating the confounding influence of the 12(S) isomer present in racemic (±)12‑HEPE preparations. While racemic (±)12‑HEPE is also sold at ≥98% chemical purity, it inherently contains a 1:1 mixture of R and S stereoisomers , which precludes its use in experiments requiring stereochemical resolution.

Enantiomeric purity
Data to verify
≥98% purity, single enantiomer confirmed by chiral HPLC
Enantiomeric purity ensures attribution of effects to (R)-enantiomer
Verify lot-specific chiral HPLC data
Quality Control Procurement Analytical Chemistry

Optimal Research Applications for 12(R)-HEPE Based on Stereochemical and Physicochemical Differentiation


Stereospecific Neuropeptide Modulation Assays

Use 12(R)-HEPE (or its HPETE analogue) as a stereochemically pure tool to investigate divergent lipid‑mediated modulation of neuropeptide signaling. The documented opposing effects of R vs. S isomers on FMRFamide response (30% reduction vs. 60% potentiation) make this compound essential for dissecting stereospecific lipid‑receptor or lipid‑ion channel interactions in neuronal preparations [1].

Pathway‑Specific EPA Metabolic Flux Studies

Employ 12(R)-HEPE as an exogenous tracer to distinguish (12R)‑lipoxygenase activity from endogenous mammalian (12S)‑lipoxygenase pathways. Its unique origin from sea urchin (12R)‑LOX allows researchers to selectively track EPA conversion through non‑mammalian enzymatic routes, providing clarity in lipidomic analyses of complex biological matrices where multiple LOX isoforms are co‑expressed [2].

Precise Formulation Development for Cell‑Based and In Vivo Assays

Leverage the empirically defined solubility profile of 12(R)-HEPE (0.8 mg/mL in PBS, 2 mg/mL in 0.1 M Na₂CO₃, miscible in DMSO/DMF/EtOH) to design reproducible dosing regimens for in vitro and in vivo experiments [3]. This data‑driven approach to solvent selection minimizes precipitation artifacts and ensures consistent compound delivery across experimental replicates.

Stereochemically Rigorous Studies Requiring Enantiomeric Purity

For experiments where stereochemistry is a critical variable—such as structure‑activity relationship (SAR) studies, chiral receptor binding assays, or investigations into enantiomer‑specific metabolism—procure 12(R)-HEPE at ≥98% chemical and stereochemical purity . Avoid racemic (±)12‑HEPE, which contains 50% 12(S)-HEPE and may introduce confounding or counteracting biological effects.

Application
Selection Property
Validation Focus
Neuronal signaling modulation studies
Stereochemically pure (R)-enantiomer
FMRFamide response modulation endpoint
EPA metabolic pathway tracing
Distinct (12R)-LOX biosynthetic origin
Tracer discrimination from endogenous 12(S)-LOX activity
Formulation development for cell-based assays
Defined solubility profile (PBS, DMSO)
Precipitation-free dosing reproducibility
Chiral structure-activity relationship studies
≥98% enantiomeric purity
Attribution of biological effects to (R)-enantiomer

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

53 linked technical documents
Explore Hub


Quote Request

Request a Quote for 12(R)-HEPE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.